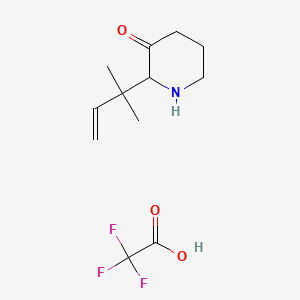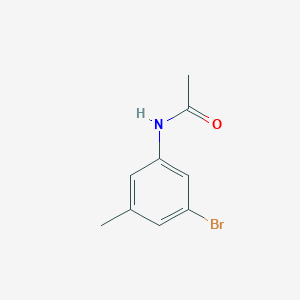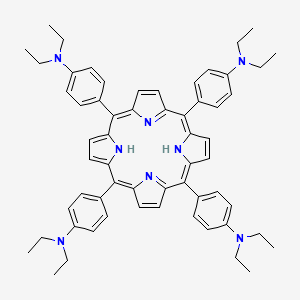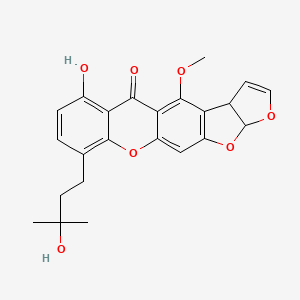
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
The synthesis of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The industrial production methods often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . For example, the synthesis might start with the preparation of 3-methylbut-2-en-1-ol, followed by its conversion to the desired piperidine derivative through a series of chemical transformations .
Analyse Chemischer Reaktionen
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone, while reduction could produce an alcohol .
Wissenschaftliche Forschungsanwendungen
This compound has diverse scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties . Additionally, in the industry, these compounds are utilized in the development of new materials and as intermediates in various chemical processes .
Wirkmechanismus
The mechanism of action of 2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylbut-3-en-2-yl)piperidin-3-one trifluoroacetate can be compared with other similar piperidine derivatives, such as 1-(3-methylbut-2-en-1-yl)piperidin-4-one. While both compounds share a piperidine core, their unique substituents confer different chemical and biological properties . The trifluoroacetate group in this compound may enhance its stability and reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H18F3NO3 |
|---|---|
Molekulargewicht |
281.27 g/mol |
IUPAC-Name |
2-(2-methylbut-3-en-2-yl)piperidin-3-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H17NO.C2HF3O2/c1-4-10(2,3)9-8(12)6-5-7-11-9;3-2(4,5)1(6)7/h4,9,11H,1,5-7H2,2-3H3;(H,6,7) |
InChI-Schlüssel |
XPMPKRYCAUKDEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C=C)C1C(=O)CCCN1.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-Tosyl-6-oxa-2,9-diazaspiro[4.5]decane hydrochloride](/img/structure/B12302182.png)
![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)


![[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]azanium;dichloride](/img/structure/B12302216.png)

![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)
![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)


